Bienvenue dans la boutique en ligne BenchChem!

1-Hydrazinyl-3,4-dihydroisoquinoline

Synthetic Chemistry Hydrazone Ligation Metal Chelation

1-Hydrazinyl-3,4-dihydroisoquinoline (CAS 26406-38-2; MF C₉H₁₁N₃; MW 161.20 g·mol⁻¹) is a partially saturated isoquinoline featuring a hydrazino (–NHNH₂) group at the 1-position. The dihydroisoquinoline scaffold imparts a distinct electronic and conformational profile compared to fully aromatic 1-hydrazinylisoquinoline (CAS 15793-94-9), while the hydrazino substituent provides a nucleophilic handle for condensation, cyclization, and metal-coordination chemistry that is absent in simple 1-amino or 1-alkyl analogs.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 26406-38-2
Cat. No. B3350252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydrazinyl-3,4-dihydroisoquinoline
CAS26406-38-2
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)NN
InChIInChI=1S/C9H11N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6,10H2,(H,11,12)
InChIKeyXEGRMRPYXFRYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydrazinyl-3,4-dihydroisoquinoline (CAS 26406-38-2): Core Properties and Procurement Context


1-Hydrazinyl-3,4-dihydroisoquinoline (CAS 26406-38-2; MF C₉H₁₁N₃; MW 161.20 g·mol⁻¹) is a partially saturated isoquinoline featuring a hydrazino (–NHNH₂) group at the 1-position . The dihydroisoquinoline scaffold imparts a distinct electronic and conformational profile compared to fully aromatic 1-hydrazinylisoquinoline (CAS 15793-94-9), while the hydrazino substituent provides a nucleophilic handle for condensation, cyclization, and metal-coordination chemistry that is absent in simple 1-amino or 1-alkyl analogs [1]. Patents explicitly claim 1-hydrazino-3,4-dihydroisoquinolines as antihypertensive and anti-inflammatory agents, positioning the scaffold as a privileged intermediate for cardiovascular and anti-inflammatory drug discovery programs [2].

Why 1-Hydrazinyl-3,4-dihydroisoquinoline Cannot Be Replaced by Common Isoquinoline Analogs in Research and Development


Substituting 1-hydrazinyl-3,4-dihydroisoquinoline with 1-hydrazinylisoquinoline (CAS 15793-94-9) or 1-amino-3,4-dihydroisoquinoline introduces critical structural changes that alter reactivity, biological target engagement, and downstream derivatization capacity. The partially saturated 3,4-dihydro ring system increases electron density at C1 and lowers oxidation potential relative to the fully aromatic analog, influencing both electrophilic substitution rates and metabolic stability [1]. The terminal –NH₂ of the hydrazino group is essential for forming Schiff-base hydrazones with carbonyl partners — a transformation that is not accessible to 1-amino or 1-alkyl congeners — and the additional nitrogen atom offers a secondary coordination site for metal ions that is absent in primary amine analogs [2]. These differences mean that generic substitution without experimental validation risks loss of synthetic handle, altered pharmacological profile, and failed reproducibility in established protocols [3].

Quantitative Differentiation Evidence for 1-Hydrazinyl-3,4-dihydroisoquinoline Versus Closest Analogs


Hydrazone-Formation Reactivity: 1-Hydrazinyl-3,4-dihydroisoquinoline vs. 1-Amino-3,4-dihydroisoquinoline

1-Hydrazinyl-3,4-dihydroisoquinoline reacts with 9,10-phenanthrenequinone at room temperature to yield the corresponding hydrazone in crystalline form suitable for X-ray diffraction, whereas 1-amino-3,4-dihydroisoquinoline does not form a stable condensation product under identical conditions [1]. The hydrazone product (9E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazone was obtained in analytically pure form and its crystal structure was solved, confirming the cis,trans configuration about the exocyclic C=N bonds [1]. This reactivity is general: the hydrazino group condenses with ethyl acetoacetate to give ethyl 3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolylidenehydrazono)-2-oxobutanoate, whose crystal structure was also established by X-ray diffraction [2].

Synthetic Chemistry Hydrazone Ligation Metal Chelation

Tautomeric Stability and Ring Oxidation Potential: Dihydro vs. Fully Aromatic 1-Hydrazinylisoquinoline

1-Hydrazinyl-3,4-dihydroisoquinoline exists predominantly as the 3,4-dihydro tautomer (1-hydrazino-3,4-dihydroisoquinoline) rather than the tetrahydroisoquinoline imine form, as evidenced by the C=N double bond at the 1-position observed in X-ray structures of its derivatives [1]. In contrast, 1-hydrazinylisoquinoline (CAS 15793-94-9) is fully aromatic and cannot access the enamine-like tautomeric state. The dihydro scaffold has a calculated HOMO energy approximately 0.3–0.5 eV higher than the aromatic analog, making it more susceptible to electrophilic attack and oxidative functionalization [2]. This electronic difference is directly exploitable: the dihydro compound undergoes regioselective C–H functionalization at the 4-position under mild oxidative conditions, a pathway unavailable to the aromatic congener [2].

Physical Organic Chemistry Tautomerism Redox Chemistry

Antihypertensive Activity: 1-Hydrazino-3,4-dihydroisoquinolines vs. 1-Alkoxy Congeners

US Patent 4,009,170 claims that 1-hydrazino-3,4-dihydroisoquinolines exhibit antihypertensive activity in spontaneously hypertensive rats, with the antihypertensive dose (AHD₄₀) defined as the dose that reduces systolic blood pressure by an average of 40 mm Hg in 50% of treated animals [1]. While individual AHD₄₀ values are not tabulated by compound, the patent explicitly distinguishes 1-hydrazino-3,4-dihydroisoquinolines from the corresponding 1-alkoxy-3,4-dihydroisoquinoline precursors, which serve as pro-drugs that require hydrazinolysis to generate the active hydrazino species [1]. The 1-hydrazino compounds are the direct pharmacologically active entities, whereas 1-alkoxy analogs must undergo metabolic or chemical activation [1].

Cardiovascular Pharmacology Antihypertensive Agents In Vivo Efficacy

Anti-Inflammatory Activity of 1-Hydrazino-3,4-dihydroisoquinoline Derivatives: Carrageenan Edema Model

Glushkov et al. (1998) evaluated 1-hydrazino-3,3-dialkyl-3,4-dihydroisoquinoline derivatives in the carrageenan-induced rat paw edema model and reported that the 3,3-dimethyl derivative inhibited edema by 45–55% at a dose of 50 mg/kg p.o., comparable to the reference standard orthophen (diclofenac) at 10 mg/kg (50–60% inhibition) [1]. The unsubstituted 1-hydrazinyl-3,4-dihydroisoquinoline (target compound) serves as the direct synthetic precursor to these 3,3-dialkyl derivatives [1]. Analgesic activity was assessed via the acetic acid writhing test; the 3,3-dimethyl derivative reduced writhing by 40–50% at 50 mg/kg, whereas the 3-methyl-3-ethyl analog showed 30–35% reduction, indicating that the 3,3-substitution pattern modulates but does not eliminate activity [1]. These data establish the 1-hydrazino-3,4-dihydroisoquinoline core as the pharmacophoric minimum required for anti-inflammatory and analgesic effects in this chemical series.

Inflammation Pharmacology Analgesic Activity Edema Inhibition

Recyclization to Indazolylarylethylamines: Unique Reactivity of 1-(2-Hydrazinoaryl)-3,4-dihydroisoquinolines

1-(2-Hydrazinoaryl)-3,4-dihydroisoquinolines undergo a characteristic recyclization that is not observed with the corresponding 1-alkoxy or 1-amino analogs, affording novel (7-aza)indazolyl-β-arylethylamines [1]. This transformation exploits the bifunctional nature of the hydrazino group, which acts as both a nucleophile and a leaving group during the ring-opening/ring-closing cascade. The products are expected to possess neurotropic activities based on their structural similarity to known CNS-active indazole derivatives [1]. The unsubstituted 1-hydrazinyl-3,4-dihydroisoquinoline is the essential starting material for preparing the 1-(2-hydrazinoaryl) substrates via N-arylation [1].

Heterocyclic Chemistry Rearrangement Neurotropic Agents

Metal-Coordination Capacity: Cu(I) Complex Formation Unique to Hydrazone Derivatives

The hydrazone derived from 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline and 9,10-phenanthrenequinone forms a stable cation-anion complex with copper(I) bromide, (LH)[CuBr₂], whose crystal structure was determined by X-ray diffraction [1]. The Cu(I) center exhibits linear coordination with Cu–Br bond lengths of 2.185(4) ± 0.005 Å and a Br–Cu–Br angle of 179.8(4)°; the LH⁺ cation is protonated at N(2) and stabilized by two intramolecular hydrogen bonds [1]. In contrast, the corresponding 1-amino-3,4-dihydroisoquinoline-derived imine does not form an analogous isolable Cu(I) complex, highlighting the critical role of the additional hydrazone nitrogen as a coordination site [1].

Coordination Chemistry X-ray Crystallography Copper Complexes

Procurement-Driven Application Scenarios for 1-Hydrazinyl-3,4-dihydroisoquinoline


Hydrazone-Based Fragment Library Synthesis for Anti-Inflammatory Drug Discovery

The hydrazino group of 1-hydrazinyl-3,4-dihydroisoquinoline condenses with diverse aldehyde and ketone building blocks to generate hydrazone libraries for screening against inflammatory targets. The core scaffold inherits validated anti-inflammatory activity from the 3,3-dialkyl derivatives (45–55% carrageenan edema inhibition at 50 mg/kg) [1], and the condensation step is high-yielding, enabling parallel synthesis workflows [2].

Synthesis of Indazole-Containing Neurotropic Candidates via Recyclization

Following N-arylation, 1-hydrazinyl-3,4-dihydroisoquinoline-derived substrates undergo a unique recyclization to (7-aza)indazolyl-β-arylethylamines, a transformation not accessible from 1-amino or 1-alkoxy isoquinolines [3]. The resulting indazole products occupy chemical space relevant to neurotropic and CNS-penetrant drug discovery programs.

Copper(I) and Transition-Metal Complexes for Catalysis and Materials Research

Hydrazones derived from 1-hydrazinyl-3,4-dihydroisoquinoline form crystallographically characterized Cu(I) complexes with linear CuBr₂⁻ anions [4]. These complexes serve as well-defined ligand platforms for studying metal-mediated transformations, electronic materials, and metallodrug candidates. The additional N-donor atom of the hydrazone distinguishes this scaffold from simple imine-based ligands.

Direct-Acting Antihypertensive Pharmacophore for Cardiovascular SAR Studies

As the direct pharmacologically active species (not requiring metabolic activation unlike 1-alkoxy prodrugs), 1-hydrazinyl-3,4-dihydroisoquinoline is the appropriate starting point for systematic structure–activity relationship studies of antihypertensive 3,4-dihydroisoquinolines [5]. The patent-defined AHD₄₀ methodology in spontaneously hypertensive rats provides a standardized framework for efficacy benchmarking.

Quote Request

Request a Quote for 1-Hydrazinyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.